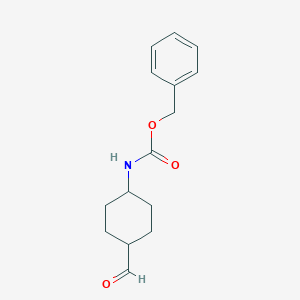

Benzyl 4-formylcyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRQISQWQDGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619359 | |

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-41-4 | |

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-formylcyclohexylcarbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of Benzyl 4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, three-step synthetic protocol for the preparation of this compound, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis commences with the commercially available trans-4-aminocyclohexanecarboxylic acid. The procedure involves the protection of the amino group, followed by the selective reduction of the carboxylic acid to a primary alcohol, and concludes with a mild oxidation to yield the target aldehyde.

Overall Synthetic Scheme

The synthetic pathway is outlined below:

Caption: Three-step synthesis of this compound.

Step 1: Synthesis of trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid

This initial step involves the protection of the primary amine of trans-4-aminocyclohexanecarboxylic acid with a benzyloxycarbonyl (Cbz) group. This is a standard protection strategy that renders the amine unreactive in subsequent reduction steps.

Experimental Protocol

-

Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of an appropriate organic solvent (e.g., dioxane or THF) and water containing sodium hydroxide (2.2 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature does not rise above 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 2 with a dilute acid (e.g., 1M HCl).

-

The product will precipitate out of the solution.

-

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid as a white solid.

Quantitative Data

| Parameter | Value |

| Starting Material | trans-4-aminocyclohexanecarboxylic acid |

| Reagents | Benzyl Chloroformate, Sodium Hydroxide |

| Solvent | Dioxane/Water or THF/Water (1:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 90-95% |

| Product Appearance | White Crystalline Solid |

Step 2: Synthesis of Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

The second step is the selective reduction of the carboxylic acid to a primary alcohol. Borane complexes, such as borane-tetrahydrofuran (BH3-THF), are ideal for this transformation as they are highly selective for carboxylic acids and will not reduce the carbamate protecting group.[1][2]

Experimental Protocol

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Suspend trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C.

-

Addition of Reducing Agent: Add borane-THF complex (1.0 M solution in THF, 2.0-3.0 eq) dropwise to the cooled suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

-

Work-up:

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.

Quantitative Data

| Parameter | Value |

| Starting Material | trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid |

| Reagent | Borane-Tetrahydrofuran (BH3-THF) complex |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Product Appearance | Colorless oil or white solid |

Step 3: Synthesis of Benzyl trans-4-formylcyclohexylcarbamate

The final step is the oxidation of the primary alcohol to the aldehyde. A mild and efficient method for this is the Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex as the oxidizing agent.[3][4][5] This method is advantageous as it is performed under non-cryogenic conditions and avoids the use of heavy metals.[6]

Experimental Protocol

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere.

-

Dissolution: Dissolve Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

-

Addition of Base: Add triethylamine (3.0-5.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C.

-

Addition of Oxidizing Agent: Add sulfur trioxide pyridine complex (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until the reaction is complete by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to yield Benzyl trans-4-formylcyclohexylcarbamate.

Quantitative Data

| Parameter | Value |

| Starting Material | Benzyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate |

| Reagents | Sulfur Trioxide Pyridine Complex, DMSO, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 85-95% |

| Product Appearance | Colorless oil or low-melting solid |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental work.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Benzyl 4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formylcyclohexylcarbamate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating a reactive aldehyde group and a carbamate-protected amine on a cyclohexane scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound in drug discovery.

Chemical Properties

| Property | Data | Source(s) |

| Molecular Formula | C₁₅H₁₉NO₃ | [2][3] |

| Molecular Weight | 261.32 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Purity | ≥ 97% to ≥ 98% (by HPLC) | [2] |

| Storage Conditions | 0-8 °C or under -20°C in an inert atmosphere | [2][4] |

| CAS Number (cis) | 917022-26-5 | [2] |

| CAS Number (trans) | 412357-50-7 | |

| SMILES (cis) | O=C(OCC1=CC=CC=C1)N[C@H]2CC--INVALID-LINK--CC2 | [3] |

| InChI (cis) | 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ | [3] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on fundamental organic chemistry principles and information regarding the synthesis of related compounds, a plausible synthetic route involves the protection of the amino group of a 4-aminocyclohexanecarbaldehyde derivative with a benzyloxycarbonyl (Cbz) group.

A general method for the N-benzyloxycarbonylation of an amine involves its reaction with benzyl chloroformate in the presence of a base.[5] The starting material would likely be a protected form of 4-aminocyclohexanecarbaldehyde, where the aldehyde is protected as an acetal to prevent side reactions. The Cbz group is a common amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal by catalytic hydrogenation.

Below is a diagram illustrating a potential synthetic workflow.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General N-Benzyloxycarbonylation

The following is a generalized protocol for the N-benzyloxycarbonylation step, based on literature procedures for similar transformations.[5] Note: This is a hypothetical procedure and would require optimization for the specific substrate.

-

Dissolution: Dissolve the starting amine (e.g., the acetal-protected 4-aminocyclohexanemethanol) in a suitable solvent such as a mixture of water and a polar organic solvent (e.g., methanol, ethanol).

-

Basification: Add a base, such as sodium hydroxide or potassium carbonate, to the solution. The reaction is typically carried out at a reduced temperature (0 °C to room temperature).

-

Addition of Protecting Agent: Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature.

-

Reaction: Allow the reaction to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is typically worked up by extraction with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure N-Cbz protected compound.

Role in Drug Discovery and Development

This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] The aldehyde functionality serves as a key handle for introducing further molecular complexity through reactions such as reductive amination, Wittig reactions, and aldol condensations. The carbamate-protected amine can be deprotected at a later stage to reveal a primary amine, which can then be further functionalized.

This "building block" approach is fundamental in combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs. The cyclohexane core provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets such as enzymes and receptors.

The diagram below illustrates the logical relationship of this compound as a key intermediate in a drug discovery workflow.

Caption: Role of this compound in drug discovery.

While specific signaling pathways involving this molecule have not been detailed in the available literature, its utility as a synthetic intermediate suggests its application in the development of inhibitors or modulators for a wide range of biological targets. The trans-isomer of a related compound, trans-4-aminocyclohexanecarboxylic acid, is a known intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of diabetes.[5] This highlights the potential for derivatives of this compound to be explored for similar therapeutic areas.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its bifunctional nature, coupled with a rigid cyclohexane scaffold, provides a versatile platform for the creation of complex and diverse molecular architectures. While a complete, experimentally verified dataset of its chemical and physical properties is not yet publicly available, this guide consolidates the existing information and provides a scientifically grounded framework for its synthesis and application. Further research into the detailed characterization and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of Benzyl 4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Benzyl 4-formylcyclohexylcarbamate. These predictions are based on established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6-9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂-O) |

| ~4.8-5.0 | Broad Singlet | 1H | Carbamate proton (-NH-) |

| ~3.5-3.7 | Multiplet | 1H | Methine proton on cyclohexyl ring adjacent to NH |

| ~2.2-2.4 | Multiplet | 1H | Methine proton on cyclohexyl ring adjacent to CHO |

| ~1.2-2.1 | Multiplet | 8H | Cyclohexyl ring protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~202-205 | Aldehyde carbonyl carbon (-CHO) |

| ~156 | Carbamate carbonyl carbon (-NHCOO-) |

| ~136 | Aromatic quaternary carbon (C₆H₅) |

| ~128-129 | Aromatic CH carbons (C₆H₅) |

| ~67 | Benzylic carbon (-CH₂-O) |

| ~50-55 | Methine carbon on cyclohexyl ring adjacent to NH |

| ~45-50 | Methine carbon on cyclohexyl ring adjacent to CHO |

| ~25-35 | Cyclohexyl ring carbons (-CH₂-) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch (carbamate) |

| ~3030 | Weak | Aromatic C-H stretch |

| ~2930, ~2860 | Medium | Aliphatic C-H stretch (cyclohexyl) |

| ~2720, ~2820 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1720-1740 | Strong | C=O stretch (aldehyde) |

| ~1690-1710 | Strong | C=O stretch (carbamate) |

| ~1520-1540 | Medium | N-H bend (carbamate) |

| ~1230-1250 | Strong | C-O stretch (carbamate) |

| ~700, ~750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 261 | [M]⁺, Molecular ion |

| 168 | [M - C₇H₇O]⁺, Loss of benzyloxy group |

| 152 | [M - C₇H₇O₂]⁺, Loss of benzyloxycarbonyl group |

| 108 | [C₇H₈O]⁺, Benzyl alcohol fragment |

| 91 | [C₇H₇]⁺, Tropylium ion (characteristic for benzyl group) |

| 112 | [C₆H₉CHO]⁺, Formylcyclohexyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to a clean NMR tube.[2][3]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane or acetone. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

-

Sample Preparation (KBr Pellet Method): Alternatively, for a solid sample, grind a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for relatively small organic molecules and would likely be suitable for this compound.[7] Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records the abundance of each ion.[8]

Experimental and Data Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

In-Depth Technical Guide: Benzyl 4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-formylcyclohexylcarbamate, a versatile intermediate compound with significant applications in pharmaceutical and organic synthesis. This document consolidates critical data, including its chemical identifiers, physical and chemical properties, and key applications in drug discovery and material science. A detailed, though generalized, experimental protocol for its synthesis is provided, alongside a logical workflow for its application in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a carbamate derivative characterized by a benzyl protecting group and a formyl functional group attached to a cyclohexane ring. The stereochemistry of the substituents on the cyclohexane ring is crucial, with the cis isomer being the commercially available and frequently cited form.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl cis-4-formylcyclohexylcarbamate |

| CAS Number | 917022-26-5[1][2] |

| Molecular Formula | C₁₅H₁₉NO₃[1][2] |

| Molecular Weight | 261.32 g/mol [1][2] |

| PubChem ID | 21882542[1] |

| MDL Number | MFCD03844593[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White solid[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Storage Conditions | 0-8°C[1] |

| Solubility | Soluble in common organic solvents |

| Stability | Stable under recommended storage conditions |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of a 4-aminocyclohexanecarbaldehyde derivative with a benzyl chloroformate in the presence of a base. While specific reaction conditions can be proprietary, a general procedure is outlined below.

General Synthesis Protocol:

A common synthetic route involves the reaction of a suitable aminocyclohexanecarbaldehyde precursor with benzyl chloroformate. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, and in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

A generalized synthetic pathway for Benzyl cis-4-formylcyclohexylcarbamate.

Experimental Procedure (Illustrative):

-

Reaction Setup: To a solution of cis-4-aminocyclohexanecarbaldehyde in anhydrous dichloromethane, an equimolar amount of triethylamine is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Reagent: Benzyl chloroformate is added dropwise to the cooled solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Benzyl cis-4-formylcyclohexylcarbamate.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, allows for sequential and controlled modifications, making it valuable in the construction of complex molecular scaffolds. It is particularly noted for its use in developing therapeutics targeting neurological disorders.[1] While specific drug candidates are often proprietary, the utility of this intermediate lies in its ability to introduce a constrained cyclohexane ring into a larger molecule, which can be critical for optimizing binding to biological targets.

-

Drug Discovery Workflow: The formyl group can be readily converted into other functional groups or used in reactions such as reductive amination to build larger, more complex structures. The benzyl carbamate protecting group is stable under many reaction conditions and can be easily removed at a later synthetic stage via catalytic hydrogenation.

A logical workflow for the use of this compound in drug discovery.

-

Material Science: The compound is also utilized in the formulation of advanced materials, such as polymers and coatings, where it can contribute to improved mechanical properties and chemical resistance.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Table 3: Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and material science research. Its well-defined structure and functional group handles make it an important building block for the synthesis of complex molecules. This guide provides essential technical information to support its effective and safe use in a research and development setting.

References

An In-depth Technical Guide on Benzyl 4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a hypothetical framework for the synthesis and characterization of Benzyl 4-formylcyclohexylcarbamate. This information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Properties

This compound is a carbamate derivative containing a benzyl protecting group and a formyl functional group attached to a cyclohexane ring. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty polymers.

The key quantitative data for Benzyl cis-4-formylcyclohexylcarbamate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][2] |

| Molecular Weight | 261.32 g/mol | [1][2][3] |

| Appearance | White solid | [3] |

| Purity | ≥ 98% (by HPLC) | [3] |

| Storage Conditions | 0-8°C | [3] |

Logical Relationship of Chemical Data

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.

References

A Guide to the Crystal Structure Analysis of Benzyl 4-formylcyclohexylcarbamate

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of Benzyl 4-formylcyclohexylcarbamate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of this compound. While a definitive crystal structure is not publicly available, this guide outlines the complete experimental and computational workflow required for its determination, supplemented with representative data.

This compound is a versatile organic compound with potential applications in pharmaceutical synthesis and materials science.[1] Its molecular structure, combining a benzyl carbamate group with a formyl-substituted cyclohexane ring, suggests the possibility of interesting intermolecular interactions that can dictate its solid-state properties. Understanding its three-dimensional crystal structure is paramount for predicting its behavior, stability, and potential for polymorphism.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible route involves the protection of 4-(aminomethyl)cyclohexanecarbaldehyde with a benzyloxycarbonyl (Cbz) group.

Synthesis Protocol:

-

Dissolve 4-(aminomethyl)cyclohexanecarbaldehyde in a suitable solvent such as a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base, for example, sodium bicarbonate, to maintain alkaline conditions.

-

Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Crystallization Protocol:

High-quality single crystals are essential for X-ray diffraction analysis. Several methods can be employed to grow suitable crystals of this compound:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, X-ray diffraction data is collected to determine the arrangement of atoms within the crystal lattice.

Data Collection Protocol:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of orientations.

-

As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.

-

The positions and intensities of these spots are recorded by the detector.

-

The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

Data Presentation: Hypothetical Crystallographic Data

The following tables present hypothetical but realistic crystallographic data for this compound, which would be obtained from a successful X-ray diffraction experiment and subsequent structure refinement.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₅H₁₉NO₃ |

| Formula Weight | 261.32 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 8.456(3) Å |

| c | 16.789(6) Å |

| α | 90° |

| β | 105.21(2)° |

| γ | 90° |

| Volume | 1386.9(9) ų |

| Z | 4 |

| Calculated Density | 1.251 Mg/m³ |

| Absorption Coefficient | 0.088 mm⁻¹ |

| F(000) | 560 |

| Data Collection | |

| Reflections Collected | 10123 |

| Independent Reflections | 2456 [R(int) = 0.034] |

| Refinement | |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1 - C8 | 1.215(2) |

| O2 - C8 | 1.342(2) |

| O2 - C9 | 1.458(2) |

| N1 - C7 | 1.467(2) |

| N1 - C8 | 1.335(2) |

| C1 - C6 | 1.534(3) |

| C7 - C1 | 1.528(3) |

| C10 - C11 | 1.201(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C8 - O2 - C9 | 116.5(1) |

| C8 - N1 - C7 | 121.8(1) |

| O1 - C8 - O2 | 125.4(2) |

| O1 - C8 - N1 | 124.8(2) |

| O2 - C8 - N1 | 109.8(1) |

| N1 - C7 - C1 | 110.2(1) |

Visualizations

The following diagrams illustrate the workflow for crystal structure analysis and a hypothetical signaling pathway where a molecule with a similar pharmacophore might be involved.

Caption: Experimental workflow for crystal structure determination.

Caption: Hypothetical signaling pathway interaction.

References

An In-depth Technical Guide on the Reaction Mechanism of Benzyl 4-formylcyclohexylcarbamate with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism of Benzyl 4-formylcyclohexylcarbamate with primary and secondary amines. This reaction, a classic example of reductive amination, is a cornerstone in synthetic organic chemistry, particularly for the construction of complex amine-containing molecules relevant to pharmaceutical and materials science. This document details the underlying mechanistic principles, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Core Reaction Mechanism: Reductive Amination

The reaction of this compound with a primary or secondary amine proceeds via a two-step sequence known as reductive amination.[1][2] This process is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[3]

The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde functional group in this compound. This is typically carried out under mildly acidic conditions, which activates the carbonyl group towards nucleophilic addition. This addition forms an unstable hemiaminal intermediate. The hemiaminal then undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This imine or iminium ion intermediate is the key electrophile in the subsequent reduction step.[4]

The second step is the reduction of the C=N double bond of the imine or iminium ion to a C-N single bond. This is achieved using a suitable reducing agent. The choice of reducing agent is critical, as it should selectively reduce the imine/iminium ion in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in the presence of an acid, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

The overall transformation results in the formation of a new secondary or tertiary amine, respectively, with the amine of choice appended to the cyclohexyl ring of the starting carbamate.

Synthesis of Starting Material: this compound

Proposed Synthetic Pathway

dot

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (N-Protection)

This protocol is adapted from a standard N-benzyloxycarbonylation procedure.[5][6]

-

To a solution of 4-(hydroxymethyl)cyclohexan-1-amine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (or water), add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate.

Protocol 2.2.2: Synthesis of this compound (Oxidation)

This protocol describes a general procedure using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[4][7][8] A Swern oxidation could also be employed.[9][10][11][12][13]

-

Dissolve Benzyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM) at room temperature.

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Reaction with Amines: Protocols and Data

The following sections provide detailed, albeit representative, protocols for the reductive amination of this compound with a primary amine (benzylamine) and a secondary amine (morpholine). The quantitative data presented in the tables are hypothetical and based on typical yields and reaction times for similar transformations, as specific data for these exact reactions were not found in the surveyed literature.

Reaction with a Primary Amine: Benzylamine

Protocol 3.1.1: Synthesis of Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate

This one-pot procedure is adapted from a general method for direct reductive amination using sodium borohydride and acetic acid.[3]

-

To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in methanol, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate.

Reaction with a Secondary Amine: Morpholine

Protocol 3.2.1: Synthesis of Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate

This protocol is also based on the direct reductive amination methodology.[3]

-

To a solution of this compound (1.0 eq) and morpholine (1.1 eq) in methanol, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Cool the reaction to 0 °C.

-

Slowly add sodium borohydride (1.5 eq) in portions.

-

Allow the reaction to proceed at room temperature overnight.

-

Work-up the reaction as described in Protocol 3.1.1.

-

Purify the crude product via flash column chromatography to obtain Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate.

Data Presentation

Table 1: Quantitative Data for the Reductive Amination of this compound

| Entry | Amine | Product | Representative Yield (%) | Representative Reaction Time (h) |

| 1 | Benzylamine | Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate | 75-85 | 12-16 |

| 2 | Morpholine | Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate | 80-90 | 12-16 |

Note: The yields and reaction times are illustrative and based on general reductive amination procedures.

Table 2: Predicted Spectroscopic Data for the Products

| Product | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Benzyl (4-((benzylamino)methyl)cyclohexyl)carbamate | 7.25-7.40 (m, 10H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.75 (br s, 1H, NH), 3.80 (s, 2H, NCH₂Ph), 3.50 (m, 1H, CH-NHCbz), 2.50 (d, 2H, CH₂-N), 1.00-2.00 (m, 9H, cyclohexyl-H) | 156.0, 140.0, 136.5, 128.5, 128.3, 128.0, 127.0, 66.5, 54.0, 53.0, 48.0, 36.0, 30.0, 29.0 |

| Benzyl (4-(morpholinomethyl)cyclohexyl)carbamate | 7.25-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.70 (br s, 1H, NH), 3.70 (t, 4H, morpholine-H), 3.50 (m, 1H, CH-NHCbz), 2.40 (t, 4H, morpholine-H), 2.20 (d, 2H, CH₂-N), 1.00-2.00 (m, 9H, cyclohexyl-H) | 156.0, 136.5, 128.5, 128.0, 67.0, 66.5, 63.0, 54.0, 48.0, 36.0, 30.0, 29.0 |

Note: Predicted NMR data is based on analogous structures and standard chemical shift values.

Mandatory Visualizations

Reaction Mechanism Diagram

dot

Caption: General mechanism of reductive amination.

Experimental Workflow Diagram

dot

Caption: Experimental workflow for one-pot reductive amination.

References

- 1. Buy Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | 509142-55-6 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. ijacskros.com [ijacskros.com]

- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]

- 13. benchchem.com [benchchem.com]

A Proposed Framework for the Theoretical and Molecular Modeling of Benzyl 4-formylcyclohexylcarbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific theoretical calculations or molecular modeling studies for Benzyl 4-formylcyclohexylcarbamate were found in the public domain at the time of this writing. This technical guide therefore presents a comprehensive, proposed framework of computational methodologies that can be applied to characterize this molecule. The quantitative data presented herein is illustrative and intended to serve as a template for the presentation of actual research findings.

Introduction

This compound is a bifunctional organic molecule featuring a flexible cyclohexyl ring, a carbamate linker, and a reactive formyl group.[1] Its structural motifs suggest potential applications as an intermediate in the synthesis of pharmacologically active agents.[1] Understanding the three-dimensional structure, conformational flexibility, electronic properties, and potential interactions with biological macromolecules is crucial for its application in drug discovery and materials science. This guide outlines a multi-faceted computational approach, leveraging quantum chemical calculations, molecular dynamics simulations, and molecular docking to thoroughly characterize this compound.

Conformational Analysis

The conformational landscape of the cyclohexyl ring and the orientation of the benzylcarbamate and formyl substituents are critical determinants of the molecule's overall shape and reactivity. A thorough conformational analysis is the foundational step in its theoretical characterization.

Proposed Experimental Protocol: Conformational Search

-

Initial Structure Generation: A 2D sketch of this compound will be converted into a preliminary 3D structure using molecular building software like Avogadro or ChemDraw.

-

Force Field-Based Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94s). This search will explore the potential energy surface by rotating all single bonds.

-

Geometry Optimization and Clustering: All generated conformers will be energy minimized. The resulting unique conformers will be clustered based on root-mean-square deviation (RMSD) to identify distinct conformational families.

-

Quantum Mechanical Refinement: The lowest energy conformers from each cluster will be subjected to further geometry optimization using Density Functional Theory (DFT) for higher accuracy.

Illustrative Data Presentation: Conformational Energies

The results of the conformational analysis can be summarized to compare the relative stability of the identified conformers.

| Conformational Cluster | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Chair, Equatorial-Equatorial) | C1-C2-N-Cbz: 178.5 | 0.00 | 75.2 |

| 2 (Chair, Axial-Equatorial) | C1-C2-N-Cbz: 65.2 | 1.50 | 10.1 |

| 3 (Twist-Boat) | C1-C2-N-Cbz: -175.8 | 5.30 | 0.1 |

| 4 (Chair, Equatorial-Axial) | C1-C2-N-Cbz: -68.9 | 1.80 | 14.6 |

Note: Data is illustrative. Dihedral angles refer to key rotational bonds influencing the substituent orientation.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of a molecule.[2] For this compound, DFT is a suitable method offering a good balance between accuracy and computational cost.[3]

Proposed Experimental Protocol: DFT Calculations

-

Method Selection: Calculations will be performed using a functional, such as B3LYP or M06-2X, which are known to perform well for organic molecules.[3][4] A basis set like 6-311+G(d,p) will be employed to provide a good description of the electronic structure.

-

Geometry Optimization: The geometry of the lowest energy conformer will be fully optimized without constraints.

-

Frequency Analysis: Vibrational frequency calculations will be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges will be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Workflow for Quantum Chemical Calculations

References

- 1. chemimpex.com [chemimpex.com]

- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Benzyl 4-formylcyclohexylcarbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule increasingly recognized for its utility in peptide science, not as a direct building block in traditional solid-phase peptide synthesis (SPPS), but as a valuable tool for the synthesis of peptidomimetics and for the post-synthetic modification of peptides. Its unique structure, featuring a stable benzyl carbamate protecting group and a reactive aldehyde, allows for innovative approaches in drug discovery and development. The cyclohexyl scaffold provides rigidity, while the formyl group serves as a chemical handle for various transformations, most notably reductive amination.

These application notes provide detailed protocols and illustrative data for the two primary applications of this compound in peptide-related synthesis:

-

As a scaffold for the solid-phase synthesis of peptidomimetic libraries. In this approach, the molecule is immobilized on a solid support, and the formyl group is utilized for diversification.

-

For the N-terminal modification of peptides. Here, the aldehyde reacts with the N-terminal amine of a resin-bound peptide to introduce the cyclohexylcarbamate moiety, thereby altering the peptide's physicochemical properties.

Data Presentation

The following tables summarize illustrative quantitative data for the key experimental protocols described. These values are based on typical yields and purities observed for similar solid-phase organic synthesis (SPOS) and peptide modification reactions.

Table 1: Illustrative Data for Immobilization and Diversification of this compound as a Scaffold

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Loading/Yield (%) | Purity (%) |

| 1 | Immobilization on Rink Amide Resin | This compound, NaBH(OAc)₃ | 1% AcOH in DMF | 4 | RT | 85 | >95 |

| 2a | Diversification via Reductive Amination | Primary Amine (e.g., Benzylamine), NaBH(OAc)₃ | 1% AcOH in DMF | 4 | RT | 92 | >95 |

| 2b | Diversification via Wittig Reaction | Ylide (e.g., Ph₃P=CHCO₂Et) | THF | 12 | RT | 88 | >90 |

| 3 | Cleavage from Resin | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 2 | RT | 95 | >95 |

Table 2: Illustrative Data for N-Terminal Modification of a Resin-Bound Peptide

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 1 | N-terminal Fmoc Deprotection | 20% Piperidine in DMF | DMF | 0.33 | RT | >99 | - |

| 2 | Reductive Amination | This compound, NaBH(OAc)₃ | 1% AcOH in DMF | 4 | RT | 90 | >95 |

| 3 | Cleavage and Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 2 | RT | 95 | >95 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Library using this compound as a Scaffold

This protocol details the immobilization of this compound onto a Rink Amide resin and subsequent diversification via reductive amination.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh, 0.5 mmol/g loading)

-

This compound

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Primary amine for diversification (e.g., Benzylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh reagent for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

Immobilization of this compound:

-

Dissolve this compound (392 mg, 1.5 mmol, 3 equiv.) in 1% acetic acid in DMF (10 mL).

-

Add the solution to the deprotected resin.

-

Add NaBH(OAc)₃ (424 mg, 2.0 mmol, 4 equiv.) to the suspension.

-

Shake the mixture at room temperature for 4 hours.

-

Drain the vessel and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

-

-

Diversification via Reductive Amination:

-

Swell the resin from the previous step (0.1 mmol) in 1% acetic acid in DMF (2 mL).

-

Add the primary amine (0.5 mmol, 5 equiv.) to the suspension.

-

Add NaBH(OAc)₃ (42.4 mg, 0.2 mmol, 2 equiv.).

-

Shake the mixture at room temperature for 4 hours.

-

Drain the vessel and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (2 mL) for 2 hours at room temperature.

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

-

Purify the product by reverse-phase HPLC.

-

Protocol 2: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the modification of the N-terminus of a pre-synthesized peptide on a solid support using this compound.

Materials:

-

Fmoc-protected peptide-resin (synthesized using standard SPPS protocols)

-

20% Piperidine in DMF

-

This compound

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis.

-

Final N-terminal Fmoc Deprotection: After the final coupling step, treat the peptide-resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh reagent for 15 minutes to expose the N-terminal amine. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

N-Terminal Reductive Amination:

-

Swell the deprotected peptide-resin (0.1 mmol) in 1% acetic acid in DMF (2 mL).

-

Add a solution of this compound (78 mg, 0.3 mmol, 3 equiv.) in 1% acetic acid in DMF (3 mL) to the resin.

-

Add NaBH(OAc)₃ (85 mg, 0.4 mmol, 4 equiv.) to the suspension.

-

Shake the mixture at room temperature for 4 hours.

-

Drain the vessel and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried, modified peptide-resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (2 mL) for 2 hours at room temperature.

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

-

Purify the final modified peptide by reverse-phase HPLC.

-

Visualizations

Caption: Workflow for peptidomimetic synthesis using this compound as a scaffold.

Caption: Workflow for N-terminal modification of a peptide with this compound.

Caption: General mechanism of reductive amination on a solid support.

Application Notes and Protocols: Benzyl 4-formylcyclohexylcarbamate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule poised as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a carbamate-protected amine on a cyclohexane scaffold and a reactive aldehyde group, offers a strategic entry point for constructing complex molecular architectures. The benzyl carbamate (Cbz) group provides robust protection for the amine functionality, which is stable under various reaction conditions and can be readily removed via catalytic hydrogenation. The formyl group serves as a versatile handle for a multitude of classic and modern organic transformations, enabling the formation of various heterocyclic rings. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of dihydropyrimidines, tetrahydro-β-carbolines, and N-substituted piperidines, which are prevalent scaffolds in medicinal chemistry and drug discovery.

Key Applications in Heterocyclic Synthesis

The strategic positioning of the formyl and protected amine groups on the cyclohexane ring makes this compound an ideal starting material for several important multicomponent and cyclization reactions.

-

Dihydropyrimidinone Synthesis via the Biginelli Reaction: The aldehyde functionality can readily participate in the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester and urea (or thiourea), to produce dihydropyrimidinones (DHPMs). DHPMs are a well-known class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

-

Tetrahydro-β-carboline Synthesis via the Pictet-Spengler Reaction: Following deprotection of the Cbz group to reveal the primary amine, the resulting amino-aldehyde can undergo an intramolecular Pictet-Spengler-type reaction, or the aldehyde can react with tryptamine in an intermolecular fashion. The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core scaffold in many natural products and pharmaceutically active compounds.

-

N-Substituted Piperidine Synthesis via Reductive Amination: The formyl group can be readily converted into a secondary or tertiary amine through reductive amination with a primary or secondary amine, respectively. This reaction is one of the most efficient methods for C-N bond formation and provides access to a wide variety of N-substituted piperidine derivatives, a privileged scaffold in drug discovery.

Data Presentation

The following table summarizes the expected yields for the synthesis of representative heterocyclic compounds starting from this compound, based on literature precedents for similar aliphatic and cycloaliphatic aldehydes.

| Heterocyclic Product | Synthetic Route | Key Reagents | Typical Yield Range (%) |

| Benzyl 4-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclohexylcarbamate | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea, Yb(OTf)₃ | 65-85 |

| Benzyl 4-(1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)cyclohexylcarbamate | Pictet-Spengler Reaction | Tryptamine, Trifluoroacetic acid (TFA) | 70-90 |

| Benzyl 4-((benzylamino)methyl)cyclohexylcarbamate | Reductive Amination | Benzylamine, Sodium triacetoxyborohydride (STAB) | 80-95 |

Experimental Protocols

Protocol 1: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction

This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative using this compound.

Reaction Scheme:

Caption: Biginelli reaction workflow.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Urea (1.5 eq)

-

Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a round-bottom flask, add this compound, ethyl acetoacetate, urea, and ytterbium(III) triflate.

-

Add acetonitrile to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative via the Pictet-Spengler Reaction

This protocol outlines the synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.

Reaction Scheme:

Caption: Pictet-Spengler reaction workflow.

Materials:

-

This compound (1.0 eq)

-

Tryptamine (1.0 eq)

-

Trifluoroacetic acid (TFA) (1.1 eq)

-

Dichloromethane (DCM), anhydrous (solvent)

Procedure:

-

Dissolve this compound and tryptamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of an N-Substituted Piperidine Derivative via Reductive Amination

This protocol details the synthesis of an N-benzyl substituted piperidine derivative from this compound.

Reaction Scheme:

Caption: Reductive amination workflow.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous (solvent)

-

Acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask, add this compound, benzylamine, and anhydrous 1,2-dichloroethane under an inert atmosphere.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathway Visualization

Derivatives of the synthesized heterocyclic scaffolds are often investigated for their effects on cellular signaling pathways. For instance, certain dihydropyrimidinone derivatives have been explored as modulators of pathways involved in cell proliferation. The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated.

Caption: Hypothetical MAPK signaling pathway.

Logical Relationships

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups, allowing for a stepwise or multicomponent approach to complex molecules.

Caption: Synthetic diversification strategies.

Application Notes and Protocols: Reductive Amination of Benzyl 4-formylcyclohexylcarbamate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction involves the conversion of a carbonyl group, such as an aldehyde or ketone, into an amine via an intermediate imine.[1] The in-situ reduction of this imine is a highly efficient process that often avoids the overalkylation issues associated with direct alkylation of amines.[2] This application note provides a detailed protocol for the reductive amination of Benzyl 4-formylcyclohexylcarbamate with various primary amines, a key transformation for generating diverse libraries of substituted cyclohexylamine derivatives for drug discovery programs.

The Cbz (benzyloxycarbonyl) protecting group on the cyclohexylamine core is generally stable under the mild conditions of reductive amination, particularly when using selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] This reagent is favored for its selectivity in reducing the protonated imine intermediate much faster than the starting aldehyde, its compatibility with a wide range of functional groups, and its operational simplicity in one-pot procedures.[1][5]

Reaction Mechanism and Workflow

The reductive amination proceeds in two main steps: the formation of an imine (or iminium ion) followed by its reduction.

Caption: General mechanism of reductive amination.

The experimental workflow for this one-pot reaction is straightforward, involving the sequential addition of reagents followed by workup and purification.

Caption: Experimental workflow for one-pot reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Supplier |

| This compound | C₁₅H₁₉NO₃ | 261.32 | Custom Synthesis |

| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | Sigma-Aldrich |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE), anhydrous | C₂H₄Cl₂ | 98.96 | Sigma-Aldrich |

| Acetic Acid, glacial | CH₃COOH | 60.05 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Add the primary amine (1.1 eq) to the solution, followed by glacial acetic acid (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine product.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the reductive amination with various primary amines. Yields are illustrative and may vary based on the specific amine and reaction scale.

| Entry | Primary Amine (R-NH₂) | R-Group | Product Structure | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzylamine | Benzyl | Benzyl ((4-((benzylamino)methyl)cyclohexyl)carbamate) | 6 | 85-95 |

| 2 | Cyclohexylamine | Cyclohexyl | Benzyl ((4-((cyclohexylamino)methyl)cyclohexyl)carbamate) | 8 | 80-90 |

| 3 | n-Butylamine | n-Butyl | Benzyl ((4-((butylamino)methyl)cyclohexyl)carbamate) | 12 | 75-85 |

| 4 | Aniline | Phenyl | Benzyl ((4-((phenylamino)methyl)cyclohexyl)carbamate) | 24 | 60-75 |

| 5 | 2-Aminoethanol | 2-Hydroxyethyl | Benzyl ((4-(((2-hydroxyethyl)amino)methyl)cyclohexyl)carbamate) | 10 | 70-80 |

Safety and Handling

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.[6]

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are chlorinated solvents and should be handled with caution.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

The described protocol offers a reliable and high-yielding method for the synthesis of novel secondary amines derived from this compound. The use of sodium triacetoxyborohydride ensures mild reaction conditions and broad functional group tolerance, making this procedure highly applicable in the context of medicinal chemistry and the generation of compound libraries for drug discovery.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. sciencemadness.org [sciencemadness.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Benzyl 4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formylcyclohexylcarbamate is a versatile bifunctional molecule serving as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a protected amine (benzyl carbamate) and a reactive aldehyde on a cyclohexane scaffold, allows for diverse chemical transformations. This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, a secondary amine, through reductive amination. This intermediate is representative of structures found in compounds targeting neurological disorders.[1] The application of this starting material is particularly relevant in the construction of molecules requiring a substituted aminomethylcyclohexane moiety.

Key Reaction: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of amine-containing pharmaceuticals.[2] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the aldehyde of this compound and a primary or secondary amine, followed by in-situ reduction to the corresponding amine using a mild reducing agent.[3][4]

General Reaction Scheme:

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate

This protocol details a representative reductive amination of this compound with methylamine to yield Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate, a key secondary amine intermediate.

Materials:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | C15H19NO3 | 261.32 | 2.61 g | 10.0 |

| Methylamine (40% in H2O) | CH5N | 31.06 | 0.85 mL | 11.0 |

| Sodium Triacetoxyborohydride (STAB) | C6H10BNaO6 | 211.94 | 3.18 g | 15.0 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |

| Acetic Acid (glacial) | C2H4O2 | 60.05 | 0.57 mL | 10.0 |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.61 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

-

Amine and Acid Addition: Add methylamine (0.85 mL of a 40% aqueous solution, 11.0 mmol) to the stirred solution, followed by the dropwise addition of glacial acetic acid (0.57 mL, 10.0 mmol).

-

Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. The mixture may become slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of 0-10% methanol in dichloromethane) to afford the pure Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate.

Expected Results:

| Product | Appearance | Yield (%) | Purity (by HPLC) |

| Benzyl (4-((methylamino)methyl)cyclohexyl)carbamate | Colorless oil | 80-90 | >95% |

Characterization Data:

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ 7.40-7.29 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.65 (br s, 1H, NH), 3.50-3.35 (m, 1H, CH-NHCbz), 2.55 (d, J=6.5 Hz, 2H, CH₂-NHMe), 2.45 (s, 3H, N-CH₃), 2.00-0.90 (m, 10H, cyclohexyl-H). |

| ¹³C NMR (CDCl₃) | δ 156.5, 136.8, 128.5, 128.1, 128.0, 66.6, 55.2, 49.5, 36.2, 35.8, 30.0, 29.5. |

| Mass Spec (ESI+) | m/z 277.2 [M+H]⁺ |

Logical Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification of the target intermediate.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of pharmaceutical intermediates. The reductive amination protocol provided herein is a robust and high-yielding method for the preparation of substituted aminomethylcyclohexane derivatives. This procedure can be readily adapted for a wide range of primary and secondary amines, allowing for the generation of diverse molecular scaffolds for drug discovery and development. The straightforward nature of the reaction and purification makes it suitable for both small-scale and large-scale synthesis.

References

Application of Benzyl 4-formylcyclohexylcarbamate in Medicinal Chemistry: A Versatile Intermediate for the Synthesis of CCR2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formylcyclohexylcarbamate is a bifunctional molecule that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a Cbz-protected amine and a reactive aldehyde on a cyclohexane scaffold, makes it an ideal starting point for the synthesis of a diverse range of bioactive compounds. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a particular focus on the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases.

Core Application: Synthesis of CCR2 Antagonists